(R)-Methyl 2-amino-3-(tert-butoxycarbonylamino)-3-methylbutanoate
Overview
Description
“®-Methyl 2-amino-3-(tert-butoxycarbonylamino)-3-methylbutanoate” is a compound that contains a tert-butyloxycarbonyl (Boc) group . The Boc group is commonly used in peptide synthesis as a protecting group for the N α-amino .
Synthesis Analysis
The synthesis of compounds like “®-Methyl 2-amino-3-(tert-butoxycarbonylamino)-3-methylbutanoate” often involves the use of the Boc group as the N α-amino protecting group . This group can be removed via a mild deprotection method using oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 hours with yields up to 90% .
Chemical Reactions Analysis
The main chemical reaction associated with “®-Methyl 2-amino-3-(tert-butoxycarbonylamino)-3-methylbutanoate” and similar compounds is the deprotection of the Boc group . This is achieved using oxalyl chloride in methanol .
Scientific Research Applications
Renin Inhibitory Peptides Synthesis : A study describes a highly stereoselective synthesis process for a suitably protected carboxylic acid, useful as an intermediate for preparing renin inhibitory peptides. These peptides, containing dipeptide isosteres at the scissile site, have shown potent inhibitory effects on human plasma renin (Thaisrivongs et al., 1987).
Synthesis of Chiral Compounds : Research on the synthesis of chiral compounds like (S)-3-(tert-Butyloxycarbonylamino)-4-phenylbutanoic acid demonstrates the importance of this compound in the field of organic synthesis. This area of study is crucial for the development of various pharmaceuticals and complex organic molecules (Linder et al., 2003).
Stereocontrolled Synthesis in Drug Development : The stereocontrolled synthesis of compounds, like the one reported for a potential precursor of stemofoline, demonstrates the relevance of (R)-Methyl 2-amino-3-(tert-butoxycarbonylamino)-3-methylbutanoate in drug development and medicinal chemistry. Stereocontrolled synthesis is vital for ensuring the efficacy and safety of pharmaceutical compounds (Thomas & Vickers, 2009).
Ehrlich Pathway Analysis in Fermented Foods : A study on the Ehrlich pathway, which involves the conversion of amino acids into alcohols and acids by microbial enzymes in fermented foods, highlights the importance of analyzing compounds like 2-methylbutanoic acid. Understanding these biochemical pathways is crucial for food science and technology (Matheis et al., 2016).
Development of Bio-based Primary Amines : Research on the Ru-catalyzed hydrogenation–decarbonylation of amino acids to produce primary amines demonstrates the potential of this compound in the development of bio-based chemicals. This is significant for sustainable chemistry and the production of environmentally friendly materials (Verduyckt et al., 2017).
Properties
IUPAC Name |
methyl (2R)-2-amino-3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O4/c1-10(2,3)17-9(15)13-11(4,5)7(12)8(14)16-6/h7H,12H2,1-6H3,(H,13,15)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWVEOUYCGZORL-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C(C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC(C)(C)[C@H](C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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